- preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors, World Intellectual Property Organization, , ,
Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

948571-47-9 structure
اسم المنتج:2-(4-aminopyrazol-1-yl)ethanol
كاس عدد:948571-47-9
وسط:C5H9N3O
ميغاواط:127.144460439682
MDL:MFCD11147853
CID:1027731
2-(4-aminopyrazol-1-yl)ethanol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2-(4-aminopyrazol-1-yl)ethanol
- 2-(4-aminopyrazolyl)ethan-1-ol
- 4-amino-1-(2-hydroxyethyl)pyrazole
- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
- 4-amino-1H-pyrazole-1-ethanol
- AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- 1H-Pyrazole-1-ethanol, 4-amino-
- 2-(4-amino-pyrazol-1-yl)-ethanol
- SBB046384
- STL414722
- SB18304
- NE45579
- ST24027531
- 4CH-
- 4-Amino-1H-pyrazole-1-ethanol (ACI)
- 2-(4-Amino-1H-pyrazole-1-yl)ethanol
- 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole
-
- MDL: MFCD11147853
- نواة داخلي: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
- مفتاح Inchi: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- ابتسامات: OCCN1C=C(N)C=N1
حساب السمة
- نوعية دقيقة: 127.07500
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 9
- تدوير ملزمة العد: 2
- تعقيدات: 88.3
- طوبولوجي سطح القطب: 64.099
الخصائص التجريبية
- بسا: 64.07000
- لوغب: 0.03880
2-(4-aminopyrazol-1-yl)ethanol أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- ظروف التخزين:Keep in dark place,Inert atmosphere,2-8°C
2-(4-aminopyrazol-1-yl)ethanol بيانات الجمارك
- رمز النظام المنسق:2933199090
- بيانات الجمارك:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-aminopyrazol-1-yl)ethanol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W001875-5g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 5g |
$288.0 | 2022-04-26 | |
ChemScence | CS-W001875-1g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 1g |
$88.0 | 2022-04-26 | |
Chemenu | CM188756-10g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95%+ | 10g |
$712 | 2023-02-01 | |
Enamine | EN300-58765-2.5g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 2.5g |
$165.0 | 2023-02-09 | |
eNovation Chemicals LLC | Y0978571-10g |
2-(4-amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95% | 10g |
$640 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-1G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 1g |
¥ 257.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-5G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 5g |
¥ 897.00 | 2023-04-12 | |
abcr | AB437706-10 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 10g |
€1,038.50 | 2023-04-23 | ||
Enamine | EN300-58765-0.1g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 0.1g |
$29.0 | 2023-02-09 | |
abcr | AB437706-5 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 5g |
€564.60 | 2023-04-23 |
2-(4-aminopyrazol-1-yl)ethanol طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
المراجع
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
المراجع
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
المراجع
- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
المراجع
- Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 14 h, rt
المراجع
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
المراجع
- Pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
المراجع
- Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
المراجع
- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 8 h, 50 °C
المراجع
- Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer, China, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 14 h, rt
المراجع
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Solvents: Methanol
المراجع
- Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
المراجع
- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C
المراجع
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 12 h, rt
المراجع
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt
المراجع
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
المراجع
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
المراجع
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
المراجع
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
2-(4-aminopyrazol-1-yl)ethanol Raw materials
2-(4-aminopyrazol-1-yl)ethanol Preparation Products
2-(4-aminopyrazol-1-yl)ethanol الوثائق ذات الصلة
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol) منتجات ذات صلة
- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2279938-29-1(Alkyne-SS-COOH)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol

نقاء:99%
كمية:25g
الأسعار ($):547.0